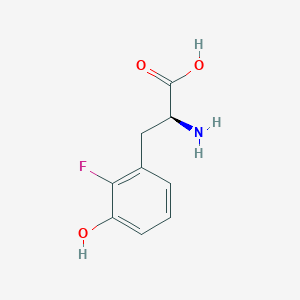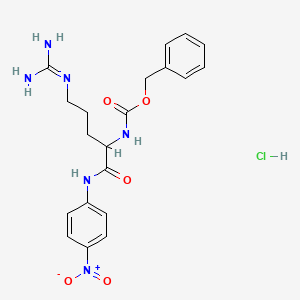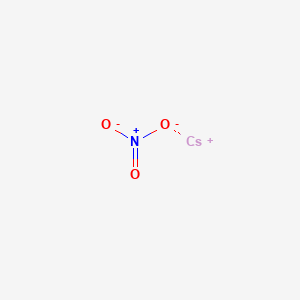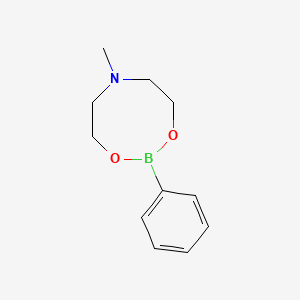
1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H10ClN3O4. This compound is characterized by the presence of a pyrrolidine ring attached to a chlorinated nitropyridine moiety. It is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could target specific signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid: This compound has a hydroxyl group instead of a carboxylic acid group, which may alter its reactivity and biological activity.
1-(6-Chloro-3-nitropyridin-2-yl)azetidine-3-carboxylic acid: The azetidine ring in this compound provides different steric and electronic properties compared to the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10ClN3O4 |
|---|---|
Poids moléculaire |
271.66 g/mol |
Nom IUPAC |
1-(6-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H10ClN3O4/c11-8-4-3-6(14(17)18)9(12-8)13-5-1-2-7(13)10(15)16/h3-4,7H,1-2,5H2,(H,15,16) |
Clé InChI |
PGTVZKIDMGTHTK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoic acid hydrate](/img/structure/B12510957.png)



![2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12510968.png)

![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)







